

# Application Note: Simultaneous Analysis of Flumethasone Pivalate and Salicylic Acid by HPLC

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## Compound of Interest

Compound Name: *Losalen*

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of flumethasone pivalate and salicylic acid in bulk powder and pharmaceutical ointment formulations. The method utilizes a calixarene stationary phase and an isocratic mobile phase, ensuring a simple, rapid, and accurate analysis. A key feature of this protocol is a two-step extraction procedure for ointment samples, which effectively separates the two analytes from interfering excipients. This document provides comprehensive experimental protocols, validated performance data, and visual workflows to aid in the implementation of this method in a laboratory setting.

## Introduction

Flumethasone pivalate, a mid-potency corticosteroid, and salicylic acid, a keratolytic agent, are often co-formulated in topical preparations for the treatment of various skin conditions. The accurate and simultaneous determination of both active pharmaceutical ingredients (APIs) is crucial for quality control and formulation development. This application note describes a validated HPLC method that achieves excellent separation and quantification of both compounds.

## Experimental Protocols

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved under the following conditions:

- HPLC Column: Calixarene stationary phase
- Mobile Phase: Acetonitrile and Water (70:30, v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Column Temperature: 40 °C[1]
- Detection Wavelength: 240 nm[1]
- Injection Volume: 20 µL (typical, can be optimized)

### Standard Solution Preparation

- Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of flumethasone pivalate and 10 mg of salicylic acid reference standards in individual 100 mL volumetric flasks using the mobile phase as the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to cover the linearity range (e.g., 0.5 - 50 µg/mL).

### Sample Preparation: Ointment Formulation

A two-step extraction procedure is employed to isolate salicylic acid and flumethasone pivalate from the ointment base.[1]

Note: The following detailed two-step extraction protocol is based on the description provided in the abstract of the primary reference and general pharmaceutical sample preparation principles, as the full-text experimental details were not available.

#### Step 1: Extraction of Salicylic Acid

- Accurately weigh a portion of the ointment equivalent to a known amount of the active ingredients into a suitable container (e.g., a 50 mL centrifuge tube).
- Add a precise volume of purified water (e.g., 20 mL). Water is used in this initial step to selectively extract the more water-soluble salicylic acid, as some ointment excipients can interfere with its extraction when using organic solvents.[1]
- Vortex the mixture vigorously for 5-10 minutes to ensure thorough dispersion of the ointment in the aqueous phase.
- Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to achieve phase separation.
- Carefully collect the aqueous supernatant containing the extracted salicylic acid.
- Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial. This solution is now ready for the analysis of salicylic acid.

#### Step 2: Extraction of Flumethasone Pivalate

- To the remaining residue in the centrifuge tube from Step 1, add a precise volume of a suitable organic solvent (e.g., 20 mL of methanol or acetonitrile).[1]
- Vortex the mixture vigorously for 5-10 minutes to dissolve the flumethasone pivalate and the remaining ointment base in the organic solvent.
- Centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to pellet any insoluble excipients.
- Collect the organic supernatant containing the extracted flumethasone pivalate.
- Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial. This solution is now ready for the analysis of flumethasone pivalate.

## Method Validation Summary

The described HPLC method has been validated for several parameters to ensure its accuracy, precision, and reliability.[1]

## Quantitative Data

The performance characteristics of the HPLC method are summarized in the table below.

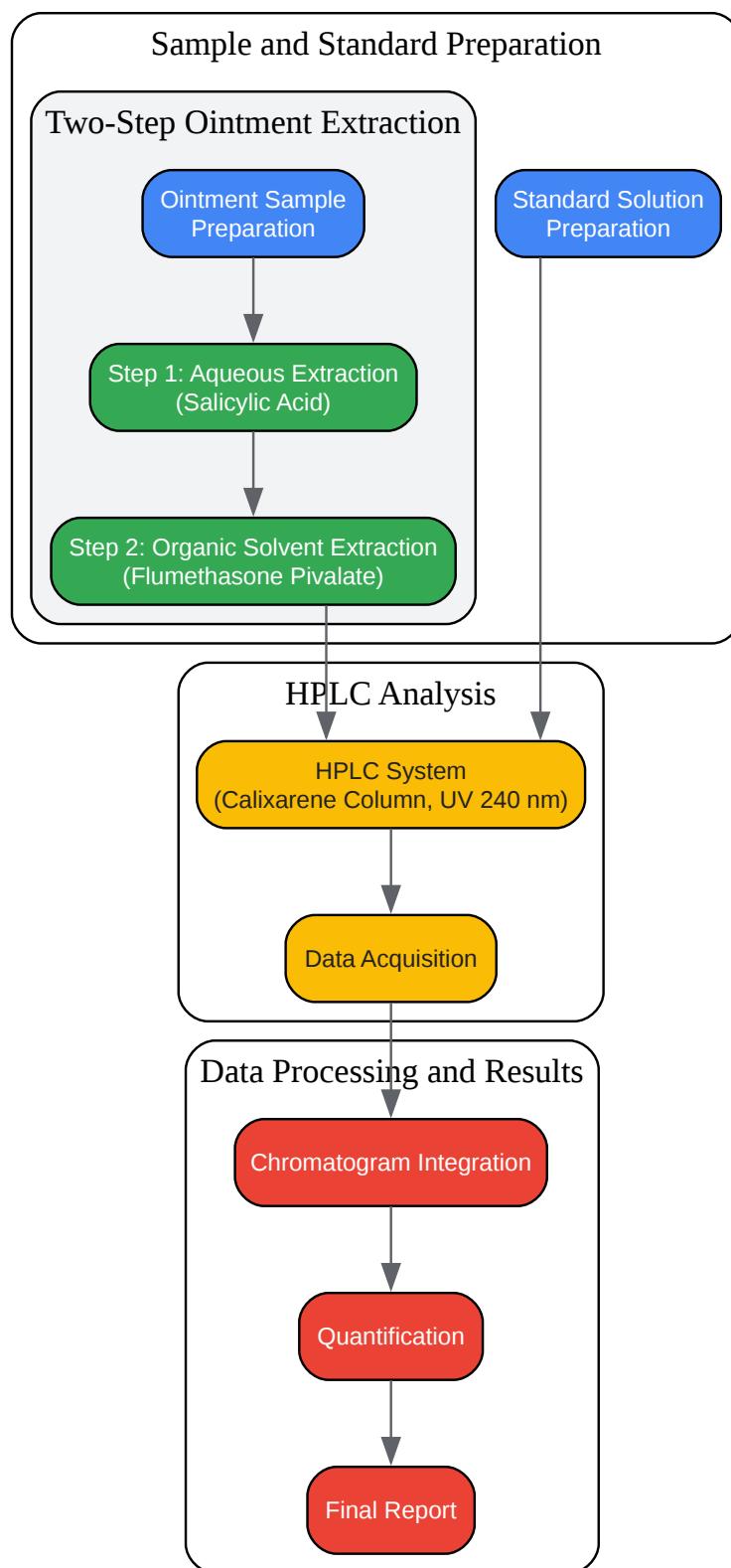
Parameter	Salicylic Acid	Flumethasone Pivalate
Linearity Range	0.5 - 50 µg/mL	0.5 - 50 µg/mL
Limit of Detection (LOD)	0.125 µg/mL <a href="#">[1]</a>	0.125 µg/mL <a href="#">[1]</a>
Limit of Quantification (LOQ)	0.250 µg/mL <a href="#">[1]</a>	0.250 µg/mL <a href="#">[1]</a>
Recovery	98.99 ± 0.66% <a href="#">[1]</a>	97.50 ± 1.33% <a href="#">[1]</a>

The method was also validated for system suitability, precision, specificity, stability, and robustness, demonstrating its suitability for routine analysis.[\[1\]](#)

## Visualizations

### Experimental Workflow

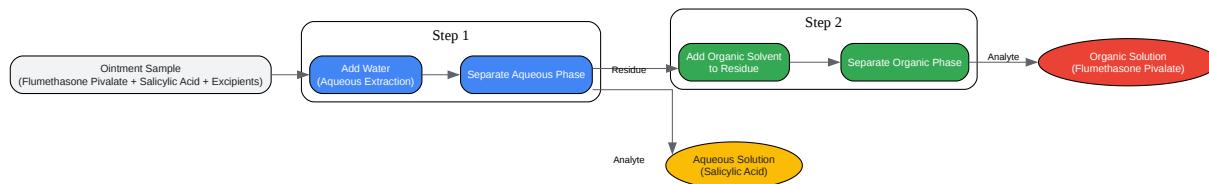
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

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Caption: Experimental workflow for HPLC analysis.

## Logical Relationship of the Two-Step Extraction

The logical basis for the two-step extraction procedure is illustrated below.



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Caption: Two-step extraction process logic.

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## References

- 1. researchgate.net [researchgate.net]
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